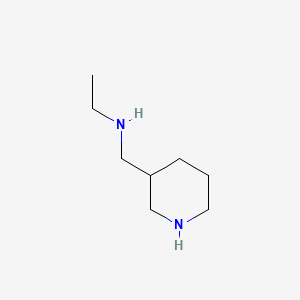

N-(Piperidin-3-ylmethyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(piperidin-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-9-6-8-4-3-5-10-7-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINGQYMIHSFHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693576 | |

| Record name | N-[(Piperidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225472-22-9 | |

| Record name | N-[(Piperidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Piperidin 3 Ylmethyl Ethanamine and Analogous Structures

Diverse Routes for the Construction of the Piperidine (B6355638) Ring Systemmdpi.comrsc.org

The formation of the piperidine ring is a cornerstone of many synthetic strategies. nih.gov Modern organic synthesis offers a plethora of methods for constructing this key heterocyclic system, ranging from classical cyclization reactions to more contemporary transition-metal-catalyzed processes.

Cyclization Reactions in Piperidine Formation (e.g., Reductive Amination Cyclization)mdpi.comrsc.org

Intramolecular cyclization is a fundamental approach to forming the piperidine ring, where a single molecule containing all the necessary atoms undergoes ring closure. nih.gov One of the most prominent methods in this category is reductive amination. This reaction typically involves the cyclization of a dicarbonyl compound with an amine, followed by reduction of the intermediate imine to form the piperidine ring. chim.itwikipedia.org This strategy is highly versatile, allowing for the introduction of various substituents on the nitrogen atom. chim.it For instance, the double reductive amination of dicarbonyl precursors has been effectively used in the synthesis of polyhydroxylated piperidines. chim.itsemanticscholar.org The choice of reducing agent is crucial, with reagents like sodium cyanoborohydride (NaBH3CN) being particularly useful as they can selectively reduce the imine in the presence of the carbonyl starting material. wikipedia.orgmasterorganicchemistry.com Iron-catalyzed reductive amination of ω-amino fatty acids also provides an efficient route to piperidines. nih.gov

| Method | Description | Key Features | Reference(s) |

| Double Reductive Amination | Cyclization of a dicarbonyl compound with an amine followed by reduction. | Versatile for N-substitution, used for polyhydroxylated piperidines. | chim.itsemanticscholar.org |

| Iron-Catalyzed Reductive Amination | Reductive amination of ω-amino fatty acids catalyzed by an iron complex. | Efficient for preparing various N-heterocycles. | nih.gov |

| Selective Imine Reduction | Use of selective reducing agents like NaBH3CN. | Allows for one-pot reactions by reducing the imine in the presence of a carbonyl. | wikipedia.orgmasterorganicchemistry.com |

Ring-Closing Strategies (e.g., Radical Cyclization, Hydroamination)mdpi.com

Ring-closing strategies involving the formation of carbon-carbon or carbon-nitrogen bonds are powerful tools for piperidine synthesis. Radical cyclization, for example, offers a pathway to construct the piperidine ring under mild conditions. nih.govmdpi.com These reactions can be initiated by various means, including the use of radical initiators like triethylborane (B153662) or through photoredox catalysis. mdpi.comnih.gov Cobalt-catalyzed radical cyclization of linear amino-aldehydes has been shown to produce piperidines in good yields. nih.govmdpi.com Another significant strategy is hydroamination, which involves the intramolecular addition of an amine to an alkyne or alkene. mdpi.comrsc.org A TMSOTf-mediated 6-endo-dig reductive hydroamination cascade of internal alkynylamines provides stereoselective access to piperidine derivatives. rsc.orgorganic-chemistry.orgacs.orgresearchgate.netnih.gov

| Strategy | Catalyst/Reagent | Key Features | Reference(s) |

| Radical Cyclization | Cobalt(II) catalyst, Triethylborane, Photoredox catalyst | Mild reaction conditions, can be used for complex structures like spiropiperidines. | nih.govmdpi.comnih.gov |

| Reductive Hydroamination | TMSOTf | Stereoselective, provides access to substituted piperidines. | rsc.orgorganic-chemistry.orgacs.orgresearchgate.netnih.gov |

Intermolecular Annulation Approaches (e.g., [5+1], [4+2], [3+3] Reactions)mdpi.com

Intermolecular annulation reactions involve the combination of two or more components to form the piperidine ring. nih.gov These cycloaddition strategies are highly convergent and allow for the rapid assembly of complex piperidine structures.

[5+1] Annulation: This approach typically involves the reaction of a five-atom component with a one-atom component. A notable example is the iridium(III)-catalyzed hydrogen-borrowing [5+1] annulation of amines with diols, which enables the stereoselective synthesis of substituted piperidines. nih.gov Another variation is a double Michael reaction of nitrogen-tethered diacids with alkynones. acs.orguky.eduuky.edu

[4+2] Cycloaddition (Diels-Alder Reaction): The aza-Diels-Alder reaction, where a diene reacts with an imine, is a classic and powerful method for constructing tetrahydropyridine (B1245486) rings, which can then be reduced to piperidines. acs.orgnih.gov Both normal and inverse-electron-demand versions of this reaction have been developed. nih.gov Catalytic and enantioselective variants, often employing Lewis acids or organocatalysts, provide access to chiral piperidine derivatives. nih.govacs.org Boronyl radical-catalyzed (4+2) cycloadditions have also been developed for the synthesis of polysubstituted piperidines. bohrium.comnih.gov

[3+3] Cycloaddition: This strategy involves the combination of two three-atom fragments. A common approach is the reaction of activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes, which can proceed enantiospecifically to yield functionalized piperidines. nih.govacs.orgacs.orgthieme-connect.com

| Annulation Type | Reactants | Key Features | Reference(s) |

| [5+1] Annulation | Amines and diols; Nitrogen-tethered diacids and alkynones | Stereoselective, convergent. | nih.govacs.orguky.eduuky.edu |

| [4+2] Cycloaddition | Dienes and imines; 1-Azadienes and nitroalkenes | Highly stereocontrolled, rapid complexity generation. | acs.orgnih.govacs.org |

| [3+3] Cycloaddition | Activated aziridines and Pd-TMM complexes | Enantiospecific, provides functionalized piperidines. | nih.govacs.orgacs.orgthieme-connect.com |

Hydrogenation and Reduction Protocols for Nitrogen-Containing Heterocyclesmdpi.comrsc.org

The reduction of readily available pyridine (B92270) derivatives is a common and direct route to piperidines. nih.gov This can be achieved through various hydrogenation protocols.

Catalytic hydrogenation using transition metals such as platinum, palladium, or rhodium is a widely used method. nih.govorganic-chemistry.orgliv.ac.uk These reactions often require elevated temperatures and pressures. nih.gov However, milder conditions have been developed, for instance, using rhodium catalysts for transfer hydrogenation. liv.ac.uk The choice of catalyst and conditions can influence the stereoselectivity of the reduction, particularly for substituted pyridines. nih.gov For example, rhodium catalysts have proven effective for synthesizing 3-substituted piperidines. nih.govacs.org An alternative to catalytic hydrogenation is electrolytic reduction, which can be performed in dilute sulfuric acid using lead electrodes. sciencemadness.orgsciencemadness.org The reduction of pyridine N-oxides using ammonium (B1175870) formate (B1220265) and palladium on carbon also offers a mild and efficient route to piperidines. organic-chemistry.org

| Method | Catalyst/Reagent | Conditions | Reference(s) |

| Catalytic Hydrogenation | Pt, Pd, Rh | Often high temperature and pressure, but milder conditions are possible. | nih.govorganic-chemistry.orgliv.ac.uk |

| Transfer Hydrogenation | Rhodium catalysts | Milder conditions. | liv.ac.uk |

| Electrolytic Reduction | Lead electrodes in H2SO4 | Avoids harsh chemical reagents. | sciencemadness.orgsciencemadness.org |

| Reduction of Pyridine N-oxides | Ammonium formate, Pd/C | Mild conditions, high yield. | organic-chemistry.org |

Installation and Modification of the Ethanamine Moiety

Once the piperidine ring is constructed, the next crucial step is the installation or modification of the ethanamine side chain at the 3-position.

Reductive Amination Techniques for C-N Bond Formationnih.govnih.govrsc.org

Reductive amination is a cornerstone reaction for forming the C-N bond of the ethanamine moiety. wikipedia.orgmasterorganicchemistry.comsynplechem.comsigmaaldrich.comorganicchemistrytutor.com This versatile reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com

In the context of synthesizing N-(Piperidin-3-ylmethyl)ethanamine, a suitable precursor would be piperidine-3-carbaldehyde (B1602230) or a related carbonyl-containing derivative. This would be reacted with ethylamine (B1201723) in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comsynplechem.com Sodium cyanoborohydride is particularly advantageous as it is less reactive than sodium borohydride and can selectively reduce the imine intermediate in the presence of the starting aldehyde or ketone, allowing for a one-pot reaction. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com The reaction is typically carried out under weakly acidic conditions to facilitate imine formation. wikipedia.orgorganicchemistrytutor.com

| Reducing Agent | Key Features | Reference(s) |

| Sodium Borohydride (NaBH4) | Common, but can also reduce the starting carbonyl. | masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines, allowing for one-pot reactions. | wikipedia.orgmasterorganicchemistry.comsynplechem.comorganicchemistrytutor.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder alternative to NaBH3CN. | masterorganicchemistry.com |

This methodology provides a direct and efficient route to install the ethanamine moiety onto the pre-formed piperidine scaffold, completing the synthesis of the target compound.

Nucleophilic Substitution Reactions in Amine Synthesis

Nucleophilic substitution is a fundamental method for synthesizing amines, including the ethylamine side chain of N-(piperidin-3-ylmethyl)ethanamine. libretexts.org This approach typically involves the reaction of an alkyl halide with an amine. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. libretexts.orglibretexts.org

However, a significant challenge in this method is the potential for multiple substitutions. The primary amine formed can act as a nucleophile itself, reacting with another molecule of the alkyl halide to produce a secondary amine. chemguide.co.ukyoutube.com This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts. chemguide.co.ukyoutube.com To achieve a single, desired substitution, chemists often use a large excess of the initial amine or ammonia (B1221849) to increase the probability of the alkyl halide reacting with the intended nucleophile. chemguide.co.uk

Another strategy to circumvent over-alkylation is the use of the azide (B81097) ion (N₃⁻) as a nucleophile. pressbooks.pub The resulting alkyl azide is not nucleophilic and therefore does not undergo further reaction. Subsequent reduction of the azide, commonly with lithium aluminum hydride (LiAlH₄), yields the primary amine. pressbooks.pub

Table 1: Comparison of Nucleophiles in Amine Synthesis

| Nucleophile | Advantages | Disadvantages |

| Ammonia/Amines | Readily available | Prone to overalkylation, forming mixtures of primary, secondary, and tertiary amines. libretexts.orgchemguide.co.ukyoutube.com |

| Azide Ion | Prevents overalkylation, leading to clean formation of the primary amine after reduction. pressbooks.pub | Alkyl azides can be explosive and require careful handling. pressbooks.pub |

Multi-component Reactions Incorporating Amine Fragments

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like piperidine derivatives by combining three or more starting materials in a single step. rsc.orgorganic-chemistry.org Several named MCRs are particularly relevant for incorporating amine fragments.

The Mannich reaction , for instance, involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine. nih.gov A variation, the Petasis (or borono-Mannich) reaction, utilizes boronic acids as the nucleophilic component. nih.gov

The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. researchgate.netbeilstein-journals.org This reaction is highly versatile and allows for the introduction of significant molecular diversity. researchgate.netbeilstein-journals.org

Other notable MCRs for amine synthesis include the Strecker synthesis for α-amino acids, the Hantzsch dihydropyridine (B1217469) synthesis, and the Biginelli reaction for dihydropyrimidines. rsc.orgnih.gov These reactions provide rapid access to complex heterocyclic structures from simple, readily available starting materials. rsc.org

Stereoselective Synthesis of Chiral Piperidine Derivatives

The biological activity of piperidine-containing compounds is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral piperidines. rsc.org This can be achieved through various strategies, including:

Rhodium-catalyzed asymmetric [2+2+2] cycloaddition: This method brings together an alkyne, an alkene, and an isocyanate to construct the piperidine ring with high enantioselectivity. nih.gov

Rhodium-catalyzed asymmetric reductive Heck reaction: This approach allows for the synthesis of 3-substituted tetrahydropyridines from arylboronic acids and pyridine derivatives, which can then be reduced to the corresponding piperidines. acs.org

Chiral phosphoric acid-catalyzed cyclization: The intramolecular cyclization of unsaturated acetals can produce functionalized chiral piperidines with high enantioselectivity. umich.edu

Phosphine-catalyzed [4+2] annulation: Chiral phosphines can catalyze the reaction of imines with allenes to furnish a variety of functionalized piperidine derivatives with excellent stereoselectivity. researchgate.net

Diastereoselective Approaches in Amine Alkylation

When a piperidine ring already contains a stereocenter, the introduction of a new substituent, such as through alkylation of the ring nitrogen or an exocyclic amine, must be controlled to achieve the desired diastereomer. Photoredox catalysis has emerged as a powerful method for the diastereoselective functionalization of piperidines. nih.govacs.orgchemrxiv.org This technique can be used for the α-amino C-H arylation of highly substituted piperidines, often proceeding with high diastereoselectivity. nih.govacs.orgchemrxiv.org The diastereoselectivity in these reactions can sometimes be enhanced by a subsequent epimerization step that favors the thermodynamically more stable product. acs.orgchemrxiv.org

Control of Stereochemistry through Intermediate Design

The stereochemical outcome of a reaction can be directed by the careful design of reaction intermediates. For example, the diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, allows for the control of stereochemistry in the resulting piperidines. mdpi.com The stereochemistry established in the initial Mannich reaction is retained during the subsequent reductive cyclization. mdpi.com

Another approach involves the use of bicyclic intermediates. The formation of a bicyclic structure from a ring-opened enolate can control the facial accessibility for subsequent reactions, thereby dictating the stereochemistry of the final product. nih.gov

Purification and Isolation Techniques in Amine Synthesis

The purification of amines from reaction mixtures presents a unique set of challenges due to their basic nature. Common byproducts often include mixtures of primary, secondary, and tertiary amines. acs.org

Table 2: Purification Techniques for Amines

| Technique | Description | Advantages | Disadvantages |

| Column Chromatography | A standard method for separating components of a mixture. acs.org For amines, which are basic, using a modified stationary phase like amine-functionalized silica (B1680970) can prevent strong interactions with the acidic silica gel, leading to better separation. biotage.combiotage.com | Widely applicable and effective for a range of amines. biotage.com | Can be time-consuming and generate significant solvent waste. nih.gov |

| Fractional Distillation | Separation based on differences in boiling points. acs.org | Effective for large-scale purifications of volatile amines. | Not suitable for temperature-sensitive compounds. acs.org |

| Buffer-Assisted Extraction | Utilizes buffers of varying pH to selectively separate primary, secondary, and tertiary amines based on their different basicities. acs.orgresearchgate.net | An inexpensive and scalable method that avoids chromatography and high temperatures. acs.org | Requires careful selection of buffer systems. |

| Salt Precipitation | Involves the temporary protonation of the amine with an acid, such as trichloroacetic acid (TCA), to form a salt that precipitates out of the solution. nih.gov The pure amine can then be recovered. nih.gov | Can provide high yields and purity, limiting waste. nih.gov | Dependent on finding a suitable solvent for salt precipitation. nih.gov |

Chemical Reactivity and Transformation Mechanisms of N Piperidin 3 Ylmethyl Ethanamine

Reactions Involving the Amine Functional Groups

The presence of two distinct secondary amine centers is the primary driver of the molecule's reactivity. Both the endocyclic piperidine (B6355638) nitrogen and the exocyclic ethylamine (B1201723) nitrogen are nucleophilic and basic, though their reactivity can be differentiated based on steric hindrance and electronic environment. The piperidine nitrogen is generally more sterically hindered than the ethylamine nitrogen.

The nucleophilic character of the amine groups makes them susceptible to reaction with a wide range of electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. These reactions are fundamental in medicinal chemistry for modifying the structure and properties of lead compounds. acs.org

Acylation: This involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. Given the presence of two secondary amines, selective acylation can be challenging and may depend on the reaction conditions and the steric bulk of the acylating agent.

Alkylation: The amine groups can be alkylated using alkyl halides or via reductive amination. acs.org Reaction with alkyl halides can lead to mono-alkylation, forming tertiary amines, or proceed to form quaternary ammonium (B1175870) salts, particularly with excess alkylating agent. acs.org Reductive amination offers a more controlled method for mono-alkylation. acs.org The "borrowing hydrogen" methodology, where alcohols serve as alkylating agents in the presence of a suitable catalyst, represents a greener alternative to traditional alkylation with alkyl halides. researchgate.net

Arylation: The formation of a carbon-nitrogen bond with an aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr) with activated aryl halides or, more commonly, through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. acs.orgrsc.org This reaction is a cornerstone for the synthesis of N-aryl piperidine derivatives.

Table 1: Summary of Acylation, Alkylation, and Arylation Reactions

| Reaction Type | Reagent(s) | Typical Conditions | Product(s) |

|---|---|---|---|

| Acylation | Acyl chlorides (e.g., Acetyl chloride) | Anhydrous polar aprotic solvents (e.g., DCM, THF), often with a non-nucleophilic base (e.g., Triethylamine) | N-acylated piperidine/ethylamine (Amide) |

| Alkylation | Alkyl halides (e.g., Methyl iodide) | Polar aprotic solvents (e.g., DMF, Acetonitrile), base (e.g., K₂CO₃), 60-80°C | N-alkylated piperidine/ethylamine (Tertiary Amine), Quaternary Ammonium Salt |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Methanol, Dichloroethane | N-alkylated piperidine/ethylamine (Tertiary Amine) |

| Buchwald-Hartwig Arylation | Aryl halide/triflate, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Anhydrous toluene (B28343) or dioxane, heat | N-arylated piperidine/ethylamine |

The formation of amides and sulfonamides is a prevalent transformation in drug discovery, often used to explore structure-activity relationships by introducing hydrogen bond acceptors and donors or by modifying the electronic properties of the molecule. acs.org

Amide Formation: Beyond the use of acyl chlorides, amides can be efficiently synthesized by coupling the amine with a carboxylic acid. This is typically mediated by a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) and a base. researchgate.netnih.govucl.ac.uk

Sulfonamide Formation: Reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like triethylamine (B128534) or pyridine (B92270) readily yields the corresponding sulfonamide. researchgate.net This reaction is generally robust and high-yielding. Research on related piperidin-3-ylmethanamine (B1584787) precursors has shown that sulfonamides can be formed using standard conditions. researchgate.net

Table 2: Amide and Sulfonamide Formation Reactions

| Reaction Type | Reagent(s) | Typical Conditions | Product(s) |

|---|---|---|---|

| Amide Coupling | Carboxylic acid, Coupling agent (e.g., EDCI, TBTU), Base (e.g., DIPEA, TEA) | Anhydrous DCM or DMF, room temperature | N-acyl derivative (Amide) |

| Sulfonamide Formation | Sulfonyl chloride (e.g., Ts-Cl, Ms-Cl), Base (e.g., Pyridine, TEA) | Anhydrous DCM, 0°C to room temperature | N-sulfonyl derivative (Sulfonamide) |

The amine centers, particularly the exocyclic ethylamine group, can undergo oxidation. The specific outcome of the oxidation depends on the strength of the oxidizing agent and the reaction conditions. The piperidine nitrogen can also be oxidized, typically to an N-oxide. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially oxidize the ethylamine side chain to a nitrile or a carboxylic acid. The oxidation of secondary amines can also lead to the formation of nitrones or, under certain catalytic conditions, imines.

Reactivity of the Piperidine Ring System

The piperidine ring is a saturated heterocycle and is generally stable. However, under specific conditions, it can participate in reactions that alter its core structure.

While not common, the piperidine ring can be opened. One classic method for ring-opening of cyclic amines is the Hofmann elimination. This multi-step process would involve exhaustive methylation of both amine centers with methyl iodide to form a bis-quaternary ammonium salt, followed by treatment with a base like silver oxide (Ag₂O) and heat to induce elimination, cleaving a C-N bond within the ring. Another potential pathway for ring cleavage could involve oxidative methods under harsh conditions.

In a study of related benzimidazolone derivatives, a synthetic route involved the formal opening of the piperidine ring, starting from 1-fluoro-2-nitrobenzene (B31998) and Boc-protected aminoalkyl chains, followed by reduction and cyclization to form the benzimidazolone core. nih.gov While this is a synthetic strategy rather than a direct reaction on a pre-formed piperidine, it highlights the concept of accessing acyclic analogues.

Hydrogenation: The piperidine ring of N-(Piperidin-3-ylmethyl)ethanamine is fully saturated and, therefore, cannot be further hydrogenated under standard catalytic hydrogenation conditions. Hydrogenation is a key step in the synthesis of piperidines from their aromatic pyridine precursors, often employing catalysts like ruthenium, rhodium, or platinum under hydrogen pressure. acs.org

Dehydrogenation: The reverse reaction, the dehydrogenation or aromatization of the piperidine ring to form the corresponding pyridine derivative, is a known transformation. google.com This reaction typically requires a catalyst and a hydrogen acceptor or high temperatures. Common methods include catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures. This process converts the stable, saturated piperidine ring into an aromatic pyridine ring, significantly altering the molecule's geometry and electronic properties.

Table 3: Piperidine Ring Transformations

| Reaction Type | Reagent(s) / Conditions | Product Type |

|---|

| Hofmann Elimination (Ring Opening) | 1. Excess CH₃I 2. Ag₂O, H₂O, Heat | Acyclic diene | | Dehydrogenation (Aromatization) | Pd/C catalyst, high temperature (~200-300 °C) or a hydrogen acceptor | Pyridine derivative |

Functionalization of Piperidine Carbon Centers

Direct functionalization of the C-H bonds on the piperidine ring is a powerful strategy for creating complex analogues. While specific studies on N-(Piperidin-3-ylmethyl)ethanamine are not prevalent, research on related piperidine systems demonstrates that site-selective C-H functionalization is achievable. This is often accomplished using transition metal catalysis, where the choice of catalyst and nitrogen-protecting group can direct the reaction to a specific carbon atom (C2, C3, or C4). nih.gov

Rhodium-catalyzed C-H insertion reactions, for instance, have been successfully employed to introduce new functional groups onto the piperidine skeleton. nih.gov In these transformations, a donor/acceptor carbene, generated from a diazo compound, is directed to a specific C-H bond by a chiral rhodium catalyst. The regioselectivity of this process is highly dependent on the steric and electronic environment controlled by the catalyst and any protecting group on the piperidine nitrogen. nih.gov For example, different rhodium catalysts can selectively promote functionalization at the C2 or C4 positions. nih.gov Functionalization at the C3 position has been achieved indirectly through methods like the cyclopropanation of a corresponding tetrahydropyridine (B1245486) precursor, followed by a regio- and stereoselective ring-opening. nih.gov

These methodologies suggest that the piperidine carbon centers of N-(Piperidin-3-ylmethyl)ethanamine could be selectively modified to produce a variety of substituted derivatives.

Table 1: Regioselective Functionalization Strategies for Piperidine Rings Note: This table is based on general findings for N-protected piperidines and illustrates potential pathways for N-(Piperidin-3-ylmethyl)ethanamine after suitable N-protection.

| Target Position | Method | Catalyst Example | Protecting Group | Result | Reference |

| C2 | Rhodium-catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄ | Boc (tert-butyloxycarbonyl) | 2-Substituted Piperidine | nih.gov |

| C4 | Rhodium-catalyzed C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄ | α-Oxoarylacetyl | 4-Substituted Piperidine | nih.gov |

| C3 | Cyclopropanation-Ring Opening | Rhodium Catalyst | Boc | 3-Substituted Piperidine | nih.gov |

Formation of Complex Derivatives and Adducts

The amine groups of N-(Piperidin-3-ylmethyl)ethanamine are key to its participation in reactions that build molecular complexity, such as condensations, Mannich reactions, and cycloadditions.

Condensation Reactions

The primary amine of the ethylamine side chain is expected to readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine, commonly known as a Schiff base.

This transformation is a fundamental process in organic synthesis for creating new carbon-nitrogen double bonds. The reaction is generally reversible and can be driven to completion by removing water from the reaction mixture. For analogous primary amines, these reactions are often carried out in a protic solvent such as ethanol (B145695) at elevated temperatures.

Table 2: Predicted Condensation Reactions with N-(Piperidin-3-ylmethyl)ethanamine

| Carbonyl Reactant | Product Type | General Reaction Conditions | Reference |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | Ethanol, 70-80°C | |

| Aliphatic Ketone (e.g., Acetone) | Enamine or Imine | Reflux conditions |

Mannich Reactions and Derivatives

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. taylorandfrancis.com The reaction involves an amine (primary or secondary), a non-enolizable aldehyde (typically formaldehyde), and a compound with an acidic proton (an active hydrogen compound). nih.govresearchgate.net

N-(Piperidin-3-ylmethyl)ethanamine possesses both primary and secondary amine centers, making it a versatile substrate for the Mannich reaction. The more nucleophilic primary amine would be expected to react first with formaldehyde (B43269) to generate a reactive Eschenmoser's salt-like iminium ion. This intermediate is then attacked by the nucleophilic active hydrogen compound to form the final Mannich base. nih.gov The use of primary amines in Mannich reactions can lead to diverse and sometimes complex products, including bis-aminated structures if the stoichiometry allows. nih.gov This reaction provides a direct method for introducing an aminoalkyl group onto a wide range of substrates. nih.gov

Table 3: Components for a Mannich Reaction Involving N-(Piperidin-3-ylmethyl)ethanamine

| Amine Component | Aldehyde Component | Active Hydrogen Component | Product | Reference |

| N-(Piperidin-3-ylmethyl)ethanamine | Formaldehyde | Ketone, Alkyne, Phenol, etc. | Mannich Base | nih.gov, researchgate.net |

Cycloaddition Reactions with Amine Moieties

The secondary amine of the piperidine ring can participate in cycloaddition reactions, most notably through the in situ formation of an azomethine ylide. An azomethine ylide is a 1,3-dipole that can react with various dipolarophiles (such as alkenes or alkynes) in a [3+2] cycloaddition to construct five-membered nitrogen-containing heterocyclic rings. sci-rad.commdpi.com

For a secondary amine like the piperidine in N-(Piperidin-3-ylmethyl)ethanamine, an azomethine ylide can be generated through condensation with an aldehyde. mdpi.com The resulting ylide can then be trapped by a suitable dipolarophile present in the reaction mixture. This process allows for the direct functionalization of the α-C-H bonds of the amine and the creation of complex spirocyclic or fused-ring systems. mdpi.comrsc.org This type of reaction provides a sophisticated route to novel molecular scaffolds based on the piperidine framework.

Table 4: Potential [3+2] Cycloaddition of N-(Piperidin-3-ylmethyl)ethanamine-Derived Azomethine Ylide

| Ylide Generation | Dipolarophile | Product Type | Reference |

| Piperidine ring + Aldehyde | Electron-deficient alkene (e.g., N-Phenylmaleimide) | Pyrrolidine-fused heterocycle | mdpi.com |

| Piperidine ring + Aldehyde | Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Dihydropyrrole-fused heterocycle | sci-rad.com |

N Piperidin 3 Ylmethyl Ethanamine As a Versatile Synthetic Building Block

Construction of Advanced Heterocyclic Systems

The presence of both a heterocyclic ring and multiple amine functionalities makes N-(Piperidin-3-ylmethyl)ethanamine a valuable precursor for creating more intricate heterocyclic structures.

The dual amine groups of N-(Piperidin-3-ylmethyl)ethanamine serve as key reaction points for building polycyclic systems. google.com Synthetic strategies can exploit the differential reactivity of the primary and secondary amines. For instance, the primary amine can be selectively reacted, followed by a subsequent cyclization reaction involving the secondary amine of the piperidine (B6355638) ring to form an additional ring. This sequential approach allows for the controlled construction of bicyclic and tricyclic amine-containing frameworks. Such polycyclic structures are common motifs in various biologically active compounds. google.com

N-(Piperidin-3-ylmethyl)ethanamine is also suitable for incorporation into fused ring systems, where two or more rings share two atoms. google.com The piperidine ring itself can serve as the foundation onto which another ring is fused. Reactions targeting the ring's nitrogen and an adjacent carbon atom, or two adjacent carbon atoms, can lead to the formation of fused heterocycles. For example, intramolecular cyclization reactions of appropriately functionalized derivatives of the molecule can yield structures where a new ring is fused to the piperidine core, a common strategy in the synthesis of complex alkaloids and medicinal compounds. researchgate.netrsc.org

Role in the Assembly of Complex Molecular Architectures

Beyond standard heterocyclic synthesis, the compound is instrumental in assembling larger, more complex molecular structures.

Dendrimers are highly branched, well-defined macromolecules with a large number of peripheral functional groups. sigmaaldrich.com The structure of N-(Piperidin-3-ylmethyl)ethanamine, with its multiple reaction sites, makes it a potential building block for the core or branching units of dendrimers. nih.gov Each amine group can serve as a point for attaching subsequent layers or "generations" of the dendrimer. This layer-by-layer construction allows for precise control over the size, molecular weight, and surface functionality of the resulting dendritic polymer. sigmaaldrich.com These dendritic structures have applications in areas like drug delivery and material science. nih.govgoogle.com

The amine functionalities of N-(Piperidin-3-ylmethyl)ethanamine facilitate its conjugation with a variety of other organic molecules. Through standard C-N bond-forming reactions such as reductive amination or amide coupling, fragments like aryl groups, other heterocycles, or alkyl chains can be attached. google.com For example, conjugation with indole (B1671886) or pyridine (B92270) moieties can generate compounds with potential applications in neuropharmacology, mimicking the structures of known receptor ligands. acs.org This modular approach allows for the creation of diverse libraries of compounds where the piperidine core is decorated with different organic fragments to explore structure-activity relationships.

Precursor in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a strategy aimed at producing structurally diverse small molecules, which is crucial for discovering new bioactive compounds. scispace.com The goal of DOS is to explore uncharted areas of chemical space by creating libraries of compounds with varied molecular frameworks. cam.ac.uknih.gov

N-(Piperidin-3-ylmethyl)ethanamine is an excellent starting material for DOS. Its multiple reactive sites—the primary amine, the secondary amine in the ring, and the ethyl group—can be selectively manipulated using different reaction pathways. A single starting material can thus lead to a multitude of distinct molecular scaffolds. frontiersin.org For example, one reaction pathway might involve an intramolecular cyclization to create a bicyclic system, while another might involve intermolecular couplings at both amine sites to build a more linear, complex structure. nih.gov This ability to diverge from a common intermediate to produce a wide range of molecular skeletons is a hallmark of an effective DOS strategy. scispace.comcam.ac.uk

Table 2: Illustrative Reaction Pathways in Diversity-Oriented Synthesis

| Starting Material | Reagent/Condition | Key Transformation | Resulting Scaffold Type |

|---|

Computational and Theoretical Investigations of N Piperidin 3 Ylmethyl Ethanamine

Molecular Structure and Conformation Analysis

A thorough analysis of the three-dimensional structure of N-(Piperidin-3-ylmethyl)ethanamine is the cornerstone of understanding its chemical and physical properties. Computational methods allow for a detailed exploration of its conformational landscape.

Piperidine (B6355638) Ring: The six-membered piperidine ring is not planar. It predominantly adopts a chair conformation , which is the most thermodynamically stable arrangement, minimizing both angle strain and torsional strain. rsc.orgias.ac.in However, other higher-energy conformations such as the boat and twist-boat also exist on the potential energy surface. rsc.orgias.ac.in In the case of 3-substituted piperidines like the title compound, the substituent (the ethanamine group) can be oriented in either an axial or equatorial position. The relative stability of these two orientations is a key aspect of the conformational analysis, with the equatorial position generally being more favorable to minimize steric hindrance.

Ethanamine Chain: The ethanamine side chain has rotatable single bonds (C-C and C-N). Rotation around the central C-C bond leads to different rotational isomers, primarily the anti (staggered) and gauche (staggered) conformations. lumenlearning.compbworks.comlibretexts.orglibretexts.org The anti conformation, where the largest groups are furthest apart, is typically lower in energy due to reduced steric strain. lumenlearning.comlibretexts.org The relative orientation of the ethyl group with respect to the piperidine ring introduces further conformational complexity.

A complete conformational search would involve systematically rotating all flexible bonds to map out the potential energy surface and identify all stable low-energy conformers.

Computational chemistry allows for the precise calculation of the energy differences between various conformers. By optimizing the geometry of each potential isomer (e.g., axial vs. equatorial, anti vs. gauche), their relative stabilities can be determined.

The energy profile for rotation around the key single bonds can be calculated to identify the energy barriers between different conformers. youtube.com This information is crucial for understanding the molecule's flexibility and the dynamic equilibrium between different shapes at a given temperature. A summary of the key energetic comparisons in such a study is presented below.

| Comparison | Lower Energy Conformer | Higher Energy Conformer | Reason for Difference |

| Piperidine Ring | Chair | Boat / Twist-Boat | Torsional and steric strain |

| Substituent Position | Equatorial | Axial | 1,3-diaxial steric interactions |

| Ethanamine Chain | Anti | Gauche | Steric hindrance (gauche interaction) |

These energetic calculations would quantify the preference for specific three-dimensional arrangements of the molecule.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic nature of a molecule. wikipedia.orgmpg.de These methods are essential for predicting reactivity and spectroscopic properties.

DFT calculations can be used to determine the distribution of electrons within the N-(Piperidin-3-ylmethyl)ethanamine molecule. mpg.denationalmaglab.org This involves several key analyses:

Molecular Orbitals: Calculating the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and electronic excitation properties.

Electron Density and Electrostatic Potential: A map of the electron density reveals how electrons are distributed across the molecule. An electrostatic potential (ESP) map highlights regions that are electron-rich (negative potential) and electron-poor (positive potential). For N-(Piperidin-3-ylmethyl)ethanamine, the nitrogen atoms are expected to be the most electron-rich centers, as indicated by their lone pairs of electrons.

Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial atomic charges to each atom in the molecule. aip.org This quantifies the polarity of bonds and helps identify sites susceptible to electrostatic interactions. The nitrogen atoms would be expected to carry the most significant negative partial charges.

The electronic structure calculations form the basis for predicting the molecule's chemical reactivity.

Basicity: The primary and secondary amine groups in the molecule are basic. The proton affinity, which is the negative of the enthalpy change for the reaction with a proton, can be computationally determined. A higher proton affinity indicates greater basicity. It would be expected that the secondary nitrogen within the piperidine ring and the primary nitrogen of the ethanamine chain would exhibit different basicities (pKa values), which can be predicted using computational models. researchgate.netyuntsg.com

Nucleophilicity: The nitrogen atoms, with their lone pairs of electrons, are also nucleophilic centers. Nucleophilicity is a measure of the kinetic reactivity of a species in donating an electron pair. nih.gov Computational indices, such as the nucleophilicity index (N), can be calculated from the HOMO energy. bohrium.com Both nitrogen atoms would be predicted to be the primary sites for nucleophilic attack.

Quantum chemical calculations are widely used to predict various types of molecular spectra, which can aid in the experimental characterization of a compound.

NMR Spectroscopy: The theoretical 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov These predicted shifts are highly dependent on the molecule's conformation and electronic environment. Comparing predicted spectra for different low-energy conformers can help in assigning experimental spectra and understanding the conformational equilibrium in solution. researchgate.netbohrium.com

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the peaks in an infrared (IR) spectrum. computabio.comdiva-portal.org This allows for the assignment of specific vibrational modes, such as N-H stretching and bending, C-H stretching, and C-N stretching, to the experimentally observed absorption bands. arxiv.orgarxiv.orgprotheragen.ai

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectrum (UV-Vis). mdpi.comfaccts.deacs.org For a saturated molecule like N-(Piperidin-3-ylmethyl)ethanamine, significant absorption is expected only in the far UV region, corresponding to transitions from non-bonding (n) or sigma (σ) orbitals to anti-bonding sigma (σ*) orbitals. researchgate.netnih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like N-(Piperidin-3-ylmethyl)ethanamine, quantum mechanical calculations, particularly Density Functional Theory (DFT), would be employed to map out the potential energy surface of a given reaction, identifying the most favorable pathways.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. Characterizing this fleeting arrangement of atoms is a primary goal of computational reaction mechanism studies. For reactions involving N-(Piperidin-3-ylmethyl)ethanamine, such as N-alkylation or acylation, DFT methods would be used to locate the transition state structure.

Key aspects of this characterization include:

Geometry Optimization: Identifying the precise three-dimensional arrangement of atoms at the transition state.

Frequency Analysis: Confirming the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state, which is a key determinant of the reaction rate.

For instance, in a hypothetical SN2 reaction involving the ethylamine (B1201723) nitrogen of N-(Piperidin-3-ylmethyl)ethanamine as the nucleophile, the transition state would feature a penta-coordinate carbon center with the incoming nucleophile and the leaving group in a roughly linear arrangement ucsb.edu.

Table 1: Illustrative Transition State Parameters for a Hypothetical SN2 Reaction

| Parameter | Description | Illustrative Value |

| Activation Energy (ΔE‡) | The energy barrier for the reaction. | 20-25 kcal/mol |

| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate. | -300 to -500 cm-1 |

| Key Bond Distances | The lengths of the forming and breaking bonds at the transition state. | C-N forming: ~2.2 ÅC-Lg breaking: ~2.3 Å |

Note: The values in this table are illustrative and based on typical SN2 reactions. Specific values for N-(Piperidin-3-ylmethyl)ethanamine would require dedicated quantum chemical calculations.

Reaction coordinate analysis, often performed through Intrinsic Reaction Coordinate (IRC) calculations, maps the entire reaction pathway from reactants to products, passing through the transition state. This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. An IRC calculation starts from the optimized transition state geometry and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions.

The resulting energy profile would reveal:

The presence of any intermediate species (local minima on the reaction path).

The precise sequence of bond-forming and bond-breaking events.

Topological analysis of the Electron-Localization Function (ELF) along the IRC can further elucidate the mechanism, indicating whether bond formation is synchronous or asynchronous rsc.org. For many reactions, the process is found to be a two-stage, one-step mechanism where bond formations occur sequentially but without a stable intermediate rsc.org.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent.

N-(Piperidin-3-ylmethyl)ethanamine possesses several rotatable bonds, leading to a complex conformational landscape. The piperidine ring itself typically adopts a stable chair conformation to minimize steric strain wikipedia.org. However, the orientation of the aminomethyl side chain and the ethyl group can vary.

MD simulations in an explicit solvent (e.g., water) would reveal:

The preferred conformations of the molecule in solution.

The timescales of conformational changes (e.g., ring flipping or side-chain rotation).

The influence of the solvent on the conformational equilibrium. The equatorial conformation of N-H substituted piperidines is generally more stable in nonpolar solvents, but the axial conformer can become more stable in polar solvents wikipedia.org.

Analysis of the simulation trajectory would involve monitoring key dihedral angles and calculating the root-mean-square deviation (RMSD) to assess structural stability and flexibility over time researchgate.net.

Table 2: Key Dihedral Angles for Conformational Analysis of N-(Piperidin-3-ylmethyl)ethanamine

| Dihedral Angle | Description | Expected Behavior |

| C2-C3-C7-N2 | Defines the orientation of the aminomethyl side chain relative to the piperidine ring. | Rotational freedom, with preferred staggered conformations. |

| C3-C7-N2-C8 | Defines the orientation of the ethyl group. | Preference for anti or gauche conformations. |

| Ring Dihedrals | Torsional angles within the piperidine ring. | Consistent with a chair conformation, with possible minor fluctuations. |

Note: C7 and N2 refer to the methylene (B1212753) carbon and ethylamine nitrogen, respectively.

The behavior of N-(Piperidin-3-ylmethyl)ethanamine in a biological or chemical system is heavily influenced by its interactions with surrounding molecules, particularly the solvent. The presence of two amine groups allows for the formation of hydrogen bonds with protic solvents like water, acting as both hydrogen bond donors and acceptors.

MD simulations can quantify these interactions by:

Calculating the radial distribution function (RDF) for solvent molecules around the solute's amine groups, which indicates the probability of finding a solvent molecule at a certain distance.

Analyzing the number and lifetime of hydrogen bonds formed between the solute and solvent.

Determining the solvent-accessible surface area (SASA), which provides a measure of the molecule's exposure to the solvent researchgate.net.

These analyses help to understand the solubility and partitioning behavior of the molecule, which are crucial properties for applications in medicinal chemistry.

Ligand-Target Interaction Modeling (Focus on Chemical Principles of Binding)

Piperidine and its derivatives are common scaffolds in pharmaceuticals, known to interact with a variety of biological targets, such as G-protein coupled receptors (GPCRs) and enzymes nih.govnih.gov. Computational docking and molecular dynamics simulations are essential tools for modeling how ligands like N-(Piperidin-3-ylmethyl)ethanamine bind to a protein's active site.

The chemical principles governing these interactions are multifaceted:

Ionic Interactions: The amine groups of N-(Piperidin-3-ylmethyl)ethanamine can be protonated at physiological pH. The resulting positive charge can form strong salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, in a receptor's binding pocket nih.gov.

Hydrogen Bonding: The N-H groups can act as hydrogen bond donors, while the nitrogen lone pairs can act as acceptors, forming key interactions with polar residues like serine, threonine, or asparagine.

Hydrophobic Interactions: The aliphatic piperidine ring and the ethyl group can engage in favorable hydrophobic (van der Waals) interactions with nonpolar residues like leucine, valine, or phenylalanine within the binding site rsc.org.

Cation-π Interactions: The protonated amine can interact favorably with the electron-rich π systems of aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan vu.nl.

Molecular docking studies can predict the most likely binding pose of the ligand within the receptor, while subsequent MD simulations can assess the stability of this pose and the dynamics of the ligand-receptor complex over time nih.govrsc.org. These simulations elucidate the specific network of interactions that stabilize the bound state, providing a rational basis for designing more potent and selective analogs.

Table 3: Potential Intermolecular Interactions in a Ligand-Receptor Complex

| Interaction Type | Ligand Moiety | Potential Receptor Residue |

| Ionic Bond (Salt Bridge) | Protonated Piperidine/Ethylamine Nitrogen | Aspartate, Glutamate |

| Hydrogen Bond (Donor) | N-H groups | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Nitrogen lone pairs | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interaction | Piperidine Ring, Ethyl Group | Leucine, Isoleucine, Valine, Phenylalanine |

| Cation-π Interaction | Protonated Amine | Phenylalanine, Tyrosine, Tryptophan |

Molecular Docking Studies of Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding modes of ligands within the active sites of proteins.

In studies of various piperidine derivatives, molecular docking has been instrumental in elucidating their interactions with biological targets. For instance, a series of 4-amino methyl piperidine derivatives were docked into the µ-opioid receptor, a key target for analgesics. The results revealed that these compounds fit well within the binding pocket formed by transmembrane helices, interacting with key residues such as D147 and Y148 tandfonline.com. Similarly, docking studies of piperidine-based compounds with the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors have helped identify crucial structural elements for high-affinity binding nih.gov.

The binding affinities, often expressed as a docking score or binding energy (in kcal/mol), provide a quantitative measure of the interaction strength. Lower binding energy values typically indicate a more stable and favorable interaction.

Table 1: Representative Molecular Docking Data for Piperidine Derivatives with Various Receptors

| Compound Class | Target Protein | Key Interacting Residues | Binding Affinity (kcal/mol) |

|---|---|---|---|

| 4-amino methyl piperidine derivatives | µ-Opioid Receptor | D147, Y148, M151, W318 tandfonline.com | -8.13 to -13.37 tandfonline.com |

| Piperidine-based H3R/σ1R Antagonists | Histamine H3 Receptor | Not specified | Ki = 3.17 to 7.70 nM nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma-related enzyme (6FS1) | Not specified | -12.18 nih.gov |

Note: The data presented in this table is for structurally related piperidine compounds and not N-(Piperidin-3-ylmethyl)ethanamine.

Prediction of Binding Site Characteristics

Computational tools can predict and analyze the characteristics of a protein's binding site, which is crucial for understanding ligand recognition and for structure-based drug design. These characteristics include the size, shape, and electrostatic and hydrophobic properties of the binding pocket.

For piperidine-containing ligands, the binding sites are often characterized by a combination of hydrophobic pockets and specific hydrogen-bonding domains. For example, the binding site of the sigma-1 receptor, when complexed with piperidine derivatives, features two main hydrophobic pockets and a central core where the protonated piperidine nitrogen forms a key interaction nih.gov. The binding of phencyclidine (PCP), a well-known piperidine derivative, to the NMDA receptor ion channel is mediated by a specific binding site located within the channel pore. This site allows for both hydrogen bonding and hydrophobic interactions wikipedia.org.

The prediction of these site characteristics helps in understanding why certain ligands bind with high affinity and selectivity. The piperidine moiety, with its basic nitrogen and flexible ring, is versatile in its ability to interact with diverse binding pockets.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. Computational analysis is essential for identifying and quantifying these interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-stacking.

In the context of piperidine derivatives, the protonated nitrogen atom of the piperidine ring is frequently involved in strong hydrogen bonds or ionic interactions with acidic residues in the protein's active site, such as aspartic acid or glutamic acid tandfonline.comnih.gov. This is a critical anchoring point for many piperidine-containing ligands.

Hydrophobic interactions are also paramount. The aliphatic carbon atoms of the piperidine ring and any attached alkyl or aryl groups often engage with hydrophobic residues like leucine, isoleucine, valine, and tryptophan in the binding pocket tandfonline.comresearchgate.net. When aromatic rings are present in the ligand, as in the case of 2,6-diarylpiperidin-4-ones, π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan can significantly contribute to the binding affinity nih.govresearchgate.net.

Table 2: Common Non-Covalent Interactions Observed in Piperidine Derivative-Receptor Complexes

| Type of Interaction | Ligand Moiety Involved | Interacting Protein Residue Examples |

|---|---|---|

| Hydrogen Bond / Ionic Interaction | Protonated Piperidine Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) tandfonline.comnih.gov |

| Hydrophobic Interaction | Piperidine ring carbons, alkyl substituents | Leucine (Leu), Isoleucine (Ile), Valine (Val) tandfonline.comresearchgate.net |

| π-π Stacking | Aryl substituents on the piperidine ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| van der Waals Forces | Entire ligand structure | General active site residues nih.gov |

Note: This table summarizes general interactions observed for various piperidine derivatives in computational studies.

Coordination Chemistry and Ligand Design Utilizing the N Piperidin 3 Ylmethyl Ethanamine Moiety

Design Principles for N-Donor Ligands

The design of effective N-donor ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, steric, and reactive properties. researchgate.netalfa-chemistry.com The N-(Piperidin-3-ylmethyl)ethanamine moiety serves as an excellent case study for illustrating these principles, particularly concerning chelation, ligand denticity, and the fine-tuning of its coordination behavior.

N-(Piperidin-3-ylmethyl)ethanamine is classified as a bidentate ligand, meaning it possesses two donor atoms capable of binding to a single central metal ion. The simultaneous coordination of both the piperidine (B6355638) and ethanamine nitrogen atoms results in the formation of a stable six-membered metallacycle. This phenomenon is known as the chelate effect.

The chelate effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. This stability gain is primarily entropic. When a bidentate ligand replaces two monodentate ligands, the number of free molecules in the system increases, leading to a favorable increase in entropy. This thermodynamic principle makes chelating agents like N-(Piperidin-3-ylmethyl)ethanamine effective for sequestering metal ions. nih.govacs.org The denticity of the ligand is a critical factor; higher denticity generally leads to more stable complexes. nih.gov

Table 1: Comparison of Ligand Types and Chelate Ring Stability

| Ligand Type | Example Donor Atoms | Typical Chelate Ring Size | Relative Stability |

|---|---|---|---|

| Monodentate | Ammonia (B1221849) (NH₃) | N/A | Lower |

| Bidentate | Ethylenediamine | 5-membered | Higher (Chelate Effect) |

| Bidentate | N-(Piperidin-3-ylmethyl)ethanamine | 6-membered | Higher (Chelate Effect) |

The properties of a metal complex can be precisely controlled by modifying the steric and electronic characteristics of its ligands. researchgate.netresearchgate.net The N-(Piperidin-3-ylmethyl)ethanamine scaffold offers several avenues for such tuning.

Electronic Effects: The electron-donating ability (basicity) of the nitrogen atoms directly influences the strength of the metal-ligand bond. mdpi.com Substituents can be introduced to the piperidine ring or the ethylamine (B1201723) group to modulate this property. Electron-donating groups (e.g., alkyl groups) increase the basicity of the nitrogen atoms, strengthening their coordination to the metal center. Conversely, electron-withdrawing groups (e.g., phenyl or acyl groups) decrease the nitrogen atoms' basicity, weakening the coordination bond. This tuning is crucial for controlling the reactivity of the metal center. researchgate.netmdpi.com

Steric Effects: The steric bulk of the ligand can dictate the coordination number and geometry of the resulting complex. researchgate.netnih.govacs.org Introducing bulky substituents on or near the nitrogen donor atoms can prevent the coordination of additional ligands, enforce specific geometries (e.g., favoring a cis-configuration), and protect the metal center from unwanted reactions. mdpi.com For instance, adding a large group to the piperidine nitrogen could influence the preferred coordination geometry and the accessibility of the metal's active sites.

Table 2: Potential Substituent Effects on Ligand Properties

| Substituent Position | Substituent Example | Predicted Electronic Effect | Predicted Steric Effect |

|---|---|---|---|

| Piperidine Nitrogen | Methyl (-CH₃) | Increased donor strength | Minor increase in bulk |

| Piperidine Ring (C4) | Phenyl (-C₆H₅) | Minor inductive withdrawal | Significant increase in bulk |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using piperidine-based ligands is a well-established area of inorganic chemistry. researchgate.netharvard.edu These methods are directly applicable to the N-(Piperidin-3-ylmethyl)ethanamine ligand.

Transition metal complexes of N-(Piperidin-3-ylmethyl)ethanamine can be readily synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor (e.g., chlorides, nitrates, acetates) and solvent depends on the desired complex and the solubility of the reactants. harvard.edunih.gov

A typical synthetic procedure involves dissolving the metal salt and the ligand, often in a 1:1 or 1:2 metal-to-ligand molar ratio, in a solvent like ethanol (B145695), methanol, or acetonitrile. The reaction mixture is then stirred, sometimes with gentle heating, to facilitate the formation of the complex. researchgate.net The resulting product may precipitate from the solution or be isolated after solvent evaporation. Characterization of the new complexes is typically performed using techniques such as X-ray crystallography, infrared (IR) and UV-visible spectroscopy, and elemental analysis. researchgate.netrsc.org

The primary coordination mode for N-(Piperidin-3-ylmethyl)ethanamine is as a bidentate, N,N'-chelating ligand. Both the secondary amine of the piperidine ring and the primary amine of the ethanamine side chain coordinate to the metal center, forming a six-membered ring. rsc.org The flexibility of the piperidine ring, which typically adopts a chair conformation, and the rotational freedom of the side chain allow the ligand to accommodate the preferred coordination geometries of various metal ions, including octahedral, square planar, and tetrahedral arrangements. rsc.orgmdpi.com

In some cases, particularly in polymeric structures or under specific reaction conditions, the ligand might act as a bridging ligand, with each nitrogen atom coordinating to a different metal center. However, the chelate mode is generally favored due to its thermodynamic stability.

Coordination-driven self-assembly is a powerful strategy for constructing complex, hollow, three-dimensional structures known as coordination cages. symc.edu.cnnih.govrsc.org This process relies on the precise geometric information encoded in the ligands and metal ions. Bidentate ligands with a well-defined "bend" or angle between their donor sites are crucial components in the formation of discrete, cage-like structures. scispace.comresearchgate.net

The N-(Piperidin-3-ylmethyl)ethanamine moiety, with its inherent angle between the two nitrogen donors, is a potential building block for such architectures. When combined with metal ions that have a strong preference for a specific coordination geometry (e.g., square-planar Pd(II) or Pt(II)), it could self-assemble into discrete polynuclear structures. scispace.com The final architecture—be it a simple [M₂L₄] cage, a more complex knot, or an interpenetrated assembly—is determined by the interplay of ligand geometry, metal coordination preference, and reaction conditions. rsc.orgresearchgate.net The cavity within these self-assembled cages can potentially encapsulate guest molecules, leading to applications in sensing, catalysis, and drug delivery. symc.edu.cnnih.gov

Catalytic Applications of N-(Piperidin-3-ylmethyl)ethanamine-Derived Complexes

The application of metal complexes in catalysis is a cornerstone of modern synthetic chemistry. Ligands play a crucial role in modulating the reactivity and selectivity of the metallic center. Although direct catalytic applications of N-(Piperidin-3-ylmethyl)ethanamine complexes are not extensively documented, the characteristics of this ligand suggest potential utility in several areas of catalysis.

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. Bidentate N,N'-donor ligands are widely employed in a range of transition metal-catalyzed reactions. N-(Piperidin-3-ylmethyl)ethanamine can act as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of the piperidine ring and the ethylamine side chain.

The flexibility of the ethylmethylamino group, combined with the conformational rigidity of the piperidine ring, could create a specific coordination geometry around a metal center. This, in turn, could influence the catalytic activity in reactions such as:

Cross-coupling reactions: Palladium complexes with N-donor ligands are extensively used in Suzuki, Heck, and Sonogashira coupling reactions. The electronic and steric properties of the N-(Piperidin-3-ylmethyl)ethanamine ligand could influence the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle.

Hydrogenation and transfer hydrogenation: Ruthenium, rhodium, and iridium complexes with amine-containing ligands are effective catalysts for the reduction of various functional groups. The piperidine moiety could influence the stability and reactivity of such catalysts.

Polymerization: The coordination environment provided by ligands is critical in olefin polymerization catalysis. While there is no specific data for N-(Piperidin-3-ylmethyl)ethanamine, related piperidine-based ligands have been explored in this context.

Table 1: Potential Homogeneous Catalytic Applications for N-(Piperidin-3-ylmethyl)ethanamine-Derived Complexes (Note: This table is speculative and based on the applications of structurally similar ligands, as direct research on N-(Piperidin-3-ylmethyl)ethanamine in these areas is not readily available.)

| Catalytic Reaction | Potential Metal Center | Role of the Ligand |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilize the active catalytic species and influence reaction kinetics. |

| Heck Reaction | Palladium (Pd) | Control regioselectivity and catalyst stability. |

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Provide a chiral environment if a chiral derivative of the ligand is used. |

| Olefin Polymerization | Zirconium (Zr), Titanium (Ti) | Influence the stereochemistry and molecular weight of the resulting polymer. |

For N-(Piperidin-3-ylmethyl)ethanamine to be relevant in asymmetric catalysis, it would need to be used in its chiral form. The piperidine ring contains a stereocenter at the 3-position. The synthesis of enantiomerically pure (R)- or (S)-N-(Piperidin-3-ylmethyl)ethanamine would be a prerequisite for its application as a chiral ligand.

Chiral bidentate ligands are fundamental to many asymmetric catalytic transformations. If resolved into its enantiomers, this ligand could potentially be used in:

Asymmetric Hydrogenation: Creating catalysts for the enantioselective reduction of prochiral ketones and olefins.

Asymmetric C-C Bond Formation: Influencing the stereochemical outcome of reactions such as asymmetric aldol (B89426) or Michael additions.

The development of synthetic routes to enantiopure 3-substituted piperidines is an active area of research, suggesting the potential for future applications of chiral derivatives of N-(Piperidin-3-ylmethyl)ethanamine in asymmetric catalysis.

Supramolecular Chemistry and Materials Science Applications (Non-clinical)

The ability of N-(Piperidin-3-ylmethyl)ethanamine to act as a linker or building block makes it a candidate for applications in supramolecular chemistry and materials science.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands (also known as linkers). The properties of MOFs, such as porosity and functionality, are determined by the nature of the metal and the organic linker.

While aromatic carboxylates are common linkers in MOF synthesis, the use of aliphatic and heterocyclic linkers is a growing area of interest. N-(Piperidin-3-ylmethyl)ethanamine could potentially serve as a flexible, nitrogen-containing linker. The two amine groups could coordinate to metal centers, leading to the formation of 1D, 2D, or 3D coordination polymers. The flexibility of the ethylamine chain could lead to the formation of dynamic frameworks that respond to external stimuli. However, there is a lack of specific published research demonstrating the use of N-(Piperidin-3-ylmethyl)ethanamine as a primary linker in MOF synthesis.

Chemosensors are molecules designed to detect specific analytes, such as metal ions, through a measurable signal, often a change in fluorescence or color. Ligands containing nitrogen donor atoms are frequently used in the design of chemosensors for metal ions.

The N-(Piperidin-3-ylmethyl)ethanamine moiety could be incorporated into a larger molecular structure containing a fluorophore. Upon coordination of a metal ion to the diamine unit, a change in the photophysical properties of the fluorophore could occur, allowing for the detection of the metal ion. The selectivity of such a sensor would depend on the coordination preferences of the diamine for different metal ions. Research on piperidine-based chemosensors for ions like Zn(II) and Al(III) has been reported, suggesting that the structural unit of N-(Piperidin-3-ylmethyl)ethanamine could be a viable component in the design of new sensing molecules.

Structure Reactivity Relationship Studies of N Piperidin 3 Ylmethyl Ethanamine and Its Analogs

Systematic Modification of the Piperidine (B6355638) Ring and Ethanamine Chain

The reactivity of N-(Piperidin-3-ylmethyl)ethanamine can be systematically tuned by altering its molecular framework. Modifications can be made to the piperidine ring by introducing substituents or to the ethanamine side chain by changing its length or branching.

Impact of Substituent Position and Electronic Properties on Reactivity

The introduction of substituents onto the piperidine ring significantly alters the electron distribution and steric environment of the molecule, thereby influencing its reactivity. The nature and position of these substituents are critical.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) have predictable effects on the reactivity of the piperidine nitrogen. For instance, in studies of nucleophilic aromatic substitution (SNAr) reactions involving piperidine with substituted pyridinium (B92312) ions, the reactivity is highly dependent on the electronic nature of the substituents on the ring. nih.gov The presence of a strong electron-withdrawing cyano group can increase the reaction rate by approximately 50-fold compared to halogen substituents. nih.gov This is attributed to the EWG's ability to stabilize the negatively charged intermediate formed during the reaction. nih.gov

The rate constants for reactions of piperidine with substituted bromobenzenes also demonstrate a clear correlation with the electronic properties of the substituent, following the Hammett relationship, which links reaction rates to substituent electronic effects. researchgate.netacs.org Generally, substituents that withdraw electron density from the ring system enhance its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity toward nucleophiles.

Influence of Stereochemistry on Chemical Transformations

Stereochemistry plays a pivotal role in the chemical transformations of piperidine derivatives. Since the substituent at the 3-position of N-(Piperidin-3-ylmethyl)ethanamine creates a chiral center, the molecule can exist as different stereoisomers (enantiomers). The spatial arrangement of the atoms, or stereochemistry, can dictate the course and outcome of a reaction.

The synthesis of substituted piperidines often requires careful control of stereoselectivity to obtain the desired isomer. nih.gov For example, hydrogenation of substituted pyridines to form piperidines can be highly stereoselective, depending on the catalyst and reaction conditions used. nih.gov Rhodium catalysts have been shown to be effective for producing 3-substituted piperidines under mild conditions. nih.gov The cis or trans orientation of substituents on the piperidine ring can direct the approach of reagents, leading to different products.

Correlating Structural Features with Ligand Binding Affinities to Defined Targets

The specific structural features of N-(Piperidin-3-ylmethyl)ethanamine and its analogs determine their ability to bind to biological targets like receptors or to coordinate with metal ions.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological or chemical activity. mdpi.com These models help in predicting the activity of new compounds and understanding the structural requirements for a desired effect. nih.gov

For piperidine-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These studies model the interaction between a series of ligands and a target by analyzing their 3D structural properties. For example, a QSAR study on piperidine-based CCR5 antagonists identified key structural features relevant to their biological activity by generating contour maps that show where steric bulk or electrostatic charge is favorable or unfavorable for binding. nih.gov

QSAR models for piperidine derivatives have been developed using various statistical methods, including stepwise regression and partial least squares (PLS). tandfonline.com These models use calculated molecular descriptors—such as topological, physicochemical, and electronic parameters—to build a mathematical equation that predicts activity. A successful QSAR model for piperine (B192125) analogs, which also feature a piperidine ring, used descriptors like the partial negative surface area and the heat of formation to predict inhibitory activity against a bacterial efflux pump with high accuracy. nih.gov The validation of these models is crucial and is typically performed using internal (cross-validation) and external test sets of compounds. nih.gov

| Study Type | Compound Series | Key Findings | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Piperidine-based CCR5 antagonists | Identified structural features relevant to biological activity through contour maps. Predictive models were developed for a test set of compounds. | nih.gov |